molecular formula C14H11NO5 B2609695 (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874999-45-8

(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2609695
CAS No.: 874999-45-8
M. Wt: 273.244
InChI Key: MUYBKZWIZRGYNM-SOFGYWHQSA-N
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Description

The compound (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid features a furan ring substituted at the 5-position with a 2-methyl-3-nitrophenyl group and a propenoic acid chain in the E-configuration. The nitro group (-NO₂) and methyl (-CH₃) substituents on the phenyl ring confer distinct electronic and steric properties, making this compound a candidate for studies in medicinal chemistry, materials science, or catalysis. The nitro group is strongly electron-withdrawing, which enhances the acidity of the carboxylic acid moiety (pKa ~2–3) and influences reactivity in nucleophilic or electrophilic reactions .

Properties

IUPAC Name

(E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-9-11(3-2-4-12(9)15(18)19)13-7-5-10(20-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYBKZWIZRGYNM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of 2-methyl-3-nitrobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the furan ring. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Scientific Research Applications

(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the furan ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Phenyl/Furan Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid (Target) 2-methyl-3-nitrophenyl C₁₄H₁₁NO₅ 273.24 High acidity; potential enzyme inhibition
(2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-difluorophenyl C₁₃H₉F₂O₃ 250.20 Enhanced lipophilicity; halogen bonding
(2E)-3-[5-(methylsulfonyl)furan-2-yl]acrylic acid Methylsulfonyl (-SO₂CH₃) C₈H₈O₅S 216.21 Electron-deficient; sulfonamide drug analog
(2E)-2-cyano-3-[5-(3-trifluoromethylphenyl)furan-2-yl]prop-2-enoic acid 3-trifluoromethylphenyl + cyano (-CN) C₁₄H₈F₃NO₃ 295.22 Dual electron-withdrawing groups; photovoltaics
(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid 4-bromo-2-chlorophenyl C₁₃H₈BrClO₃ 327.56 Halogen bonding; heavy atom for crystallography
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid Acetyloxymethyl (-CH₂OAc) C₁₀H₁₀O₅ 210.18 Ester prodrug; hydrolytic stability studies

Electronic and Steric Effects

  • Nitro vs. Halogen Substituents : The nitro group in the target compound creates a more electron-deficient aromatic system compared to halogenated analogs (e.g., 2,4-difluorophenyl in or 4-bromo-2-chlorophenyl in ). This enhances resonance stabilization of intermediates in reactions like Michael additions or electrophilic substitutions.
  • Sulfonyl and Trifluoromethyl Groups : The methylsulfonyl group in and trifluoromethyl group in are both electron-withdrawing but differ in polarity (-SO₂CH₃ is more polar than -CF₃). This impacts solubility and membrane permeability in drug design.

Acidity and Reactivity

  • The nitro group in the target compound lowers the pKa of the carboxylic acid (estimated ~2.5) compared to derivatives with electron-donating groups (e.g., methylcyclopropyl in , pKa ~4.5). This makes the target compound more reactive in deprotonation-driven reactions .
  • Cyano-substituted analogs (e.g., ) exhibit even higher acidity (pKa ~1–2) due to the combined effects of -CN and aryl electron withdrawal.

Biological Activity

(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, with the CAS number 874999-45-8, is an organic compound characterized by its unique structure that includes a furan ring and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Molecular Formula : C14H11NO5
  • Molecular Weight : 273.24 g/mol
  • Structure : The compound features a furan ring attached to a prop-2-enoic acid moiety, which is critical for its biological activity.
PropertyValue
CAS Number874999-45-8
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol

Anticancer Activity

Research indicates that compounds similar to (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid exhibit significant anticancer properties. A study conducted on various furan derivatives demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid suggest efficacy against various bacterial strains. The compound demonstrated inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, indicating potential for development as an antibacterial agent .

The biological activity of (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is likely linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the nitrophenyl group may facilitate interactions with enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Receptor Binding : The furan structure allows for potential binding to various receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Anticancer Efficacy

In a controlled study, (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid was tested on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Histological analysis showed increased apoptosis markers in treated cells compared to controls .

Case Study 2: Anti-inflammatory Effects

A murine model of acute inflammation was utilized to assess the anti-inflammatory effects of this compound. Mice treated with (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid exhibited reduced edema and lower levels of inflammatory cytokines in serum compared to untreated controls. This suggests significant therapeutic potential for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid?

The synthesis typically involves multi-step reactions, including:

  • Furan ring formation : Coupling of substituted furan precursors (e.g., 2-methyl-3-nitrophenyl derivatives) with propenoic acid moieties via Heck or Suzuki-Miyaura cross-coupling reactions .
  • Nitro group introduction : Nitration of precursor aryl groups using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration .
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed by NMR and HPLC .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the (E)-configuration (coupling constant J = 12–16 Hz for trans double bonds) and substituent positions .
  • IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification .

Q. What are the known biological activities of this compound?

While direct studies on this compound are limited, structurally similar furan-based prop-2-enoic acids exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via disruption of membrane integrity .
  • Antioxidant properties : Free radical scavenging in DPPH assays (IC₅₀ ~50–100 µM) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s biological activity?

Substituent effects are critical:

  • Nitro groups : Enhance electrophilicity, potentially increasing interactions with bacterial enzymes (e.g., nitroreductases) .
  • Methyl groups : Improve lipophilicity, enhancing membrane permeability (logP increases by ~0.5 units per methyl group) .
  • Positional effects : Meta-nitro groups may sterically hinder binding compared to para-substituted analogs .

Q. What computational approaches predict the compound’s interaction with biological targets?

Advanced methods include:

  • Molecular docking : Simulate binding to bacterial FabH (β-ketoacyl-ACP synthase) or human COX-2, with scoring functions (e.g., AutoDock Vina) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. How can contradictory data in biological assays be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion for antimicrobial tests) .
  • Structural analogs : Compare activity trends across derivatives (e.g., replacing nitro with methoxy groups reduces potency by 40%) .
  • Solubility factors : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Q. What strategies optimize yield in multi-step synthesis?

Key optimizations:

  • Catalyst selection : Pd(OAc)₂/XPhos for higher coupling efficiency (yield increases from 60% to 85%) .
  • Temperature control : Maintain nitration below 10°C to minimize byproducts .
  • Workup improvements : Use aqueous NaHCO₃ to neutralize acidic byproducts during crystallization .

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